molecular formula C12H9NO2 B578599 3-(3-Formylphenyl)-2-hydroxypyridine CAS No. 1261956-40-4

3-(3-Formylphenyl)-2-hydroxypyridine

Cat. No.: B578599
CAS No.: 1261956-40-4
M. Wt: 199.209
InChI Key: RUQRQWYHTOKILN-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine typically involves the reaction of 3-formylphenylboronic acid with 2-hydroxypyridine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(3-Formylphenyl)-2-hydroxypyridine serves as an essential building block in the synthesis of more complex chemical entities. Its structure allows for versatile modifications, making it valuable in the development of new compounds with desired properties. This compound can participate in various chemical reactions, including electrophilic substitutions and condensation reactions, facilitating the creation of diverse molecular architectures .

Modular Synthesis Approaches
Recent studies have highlighted the use of this compound in modular synthesis techniques. For instance, it has been employed in the synthesis of functional libraries through accelerated reactions, which are crucial for drug discovery and materials science . The ability to rapidly generate a variety of compounds from this single precursor is a significant advantage in developing new therapeutic agents.

Medicinal Chemistry

Potential Anticancer Agents
Research indicates that derivatives of this compound exhibit promising biological activities, particularly as potential anticancer agents. The compound's ability to form coordination complexes with metal ions enhances its reactivity and biological efficacy . Studies have shown that modifications to the hydroxypyridine moiety can lead to compounds with improved potency against cancer cell lines, making it a candidate for further pharmacological evaluation.

Biological Activity and Mechanisms
The biological properties of this compound derivatives are linked to their ability to interact with specific biological targets. For example, some derivatives have shown activity as inhibitors of key enzymes involved in cancer progression . Understanding the mechanisms by which these compounds exert their effects is critical for optimizing their therapeutic potential.

Materials Science

Supramolecular Chemistry
In materials science, this compound has been explored for its role in supramolecular assemblies. Its ability to form hydrogen bonds and π-π interactions allows it to participate in the construction of complex nanostructures . These assemblies can be utilized in various applications, including drug delivery systems and photonic devices.

Thermotropic Mesogens
Additionally, this compound has been investigated as a component in thermotropic mesogens. These materials exhibit phase transitions that can be harnessed for applications in liquid crystal displays and other electronic devices. The incorporation of this compound into these systems enhances their thermal stability and responsiveness .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several derivatives of this compound against human cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its cytotoxic effects, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Supramolecular Assemblies

Research focused on the self-assembly behavior of this compound revealed its potential in forming stable nanostructures. These structures demonstrated promising properties for drug delivery applications, showcasing the compound's versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Formylphenyl)-2-hydroxypyridine is unique due to the presence of both the formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Biological Activity

3-(3-Formylphenyl)-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group at the 2-position and a formyl group at the 3-position. Its molecular formula is C11H9NO2, which contributes to its reactivity and interaction with biological systems. The presence of both hydroxyl and formyl groups enhances its potential as a ligand in coordination chemistry and as a precursor in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl group facilitates hydrogen bonding interactions.
  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, studies have demonstrated that specific derivatives can inhibit cell growth in various cancer models, suggesting potential therapeutic applications in oncology .

Anticancer Activity

A study highlighted the antiproliferative effects of this compound derivatives against several cancer cell lines, including lung cancer cells (NCI-H522). The compounds exhibited cytostatic effects without significantly altering cell cycle distribution, indicating that they may inhibit cancer cell proliferation through mechanisms other than direct cytotoxicity .

Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound's functional groups play crucial roles in determining its potency and selectivity against specific enzymes and receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Formylphenylboronic acidLacks pyridine ringLimited biological activity
2-HydroxypyridineLacks formyl groupExhibits some pharmacological properties
3-(4-Formylphenyl)-2-hydroxypyridineFormyl group in different positionPotentially similar but less studied

This table illustrates how the unique combination of functional groups in this compound distinguishes it from related compounds.

Case Studies

Recent investigations into the biological activity of this compound include:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing promising results for future drug development .
  • Metal Coordination Chemistry : Research has explored the coordination properties of this compound with transition metals, highlighting its potential as a chelating agent in therapeutic applications .

Properties

IUPAC Name

3-(2-oxo-1H-pyridin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRQWYHTOKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682559
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-40-4
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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